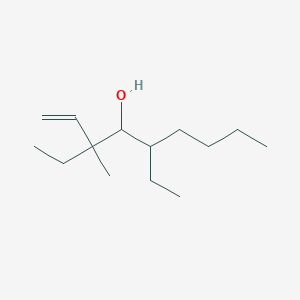
3,5-Diethyl-3-methylnon-1-EN-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diethyl-3-methylnon-1-EN-4-OL: is an organic compound characterized by its unique structure, which includes a nonane backbone with ethyl and methyl substituents, and an alcohol functional group. This compound is part of the broader class of alcohols, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-3-methylnon-1-EN-4-OL typically involves the alkylation of a nonane derivative followed by the introduction of the alcohol functional group. One common method is the Grignard reaction, where a Grignard reagent reacts with a suitable aldehyde or ketone to form the desired alcohol. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes or the use of advanced synthetic techniques such as flow chemistry. These methods allow for the efficient and scalable production of the compound, meeting the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Diethyl-3-methylnon-1-EN-4-OL undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or ketones using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alkanes using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C).
Substitution: The alcohol group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, CrO3 (Chromium trioxide)
Reduction: H2 gas with Pd/C, LiAlH4 (Lithium aluminium hydride)
Substitution: SOCl2, PBr3 (Phosphorus tribromide)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
3,5-Diethyl-3-methylnon-1-EN-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of other chemicals.
Wirkmechanismus
The mechanism by which 3,5-Diethyl-3-methylnon-1-EN-4-OL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The alcohol group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic nonane backbone allows it to interact with lipid membranes, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 3,5-Dimethyl-1-hexyn-3-ol
- 3,5-Dimethyl-1-hexyn-3-acetate
- 3,5-Dimethyl-3-hydroxy-1-hexen-1-yl benzoate
Comparison: 3,5-Diethyl-3-methylnon-1-EN-4-OL is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the nonane backbone. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
61128-70-9 |
|---|---|
Molekularformel |
C14H28O |
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
3,5-diethyl-3-methylnon-1-en-4-ol |
InChI |
InChI=1S/C14H28O/c1-6-10-11-12(7-2)13(15)14(5,8-3)9-4/h8,12-13,15H,3,6-7,9-11H2,1-2,4-5H3 |
InChI-Schlüssel |
VXMVGRXATAEZTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(C(C)(CC)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)


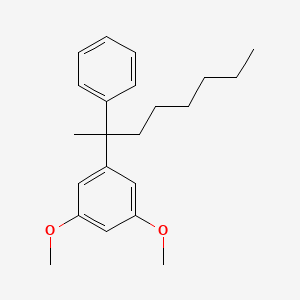
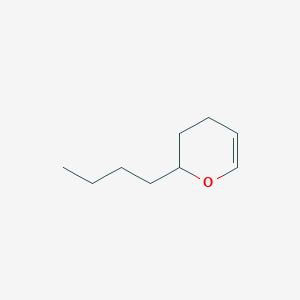

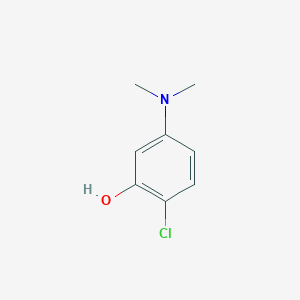
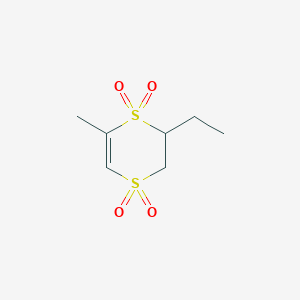
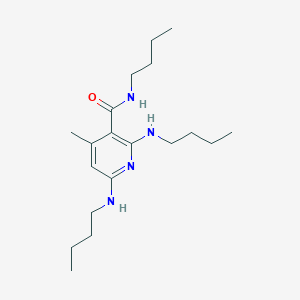
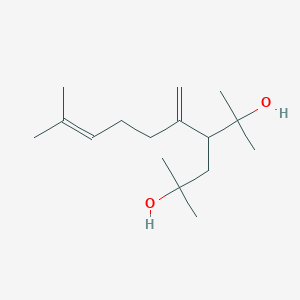
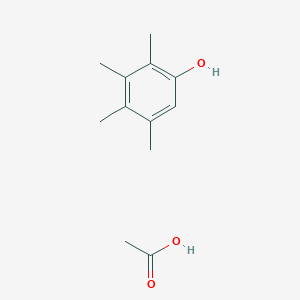

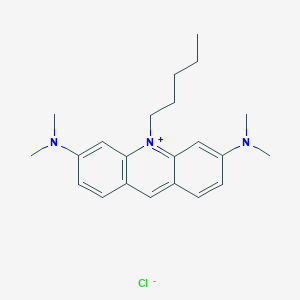
![N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide](/img/structure/B14599946.png)
